
4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine
Overview
Description
The compound contains a morpholine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. It also contains a sulfonyl group attached to the morpholine ring, which is a strong electron-withdrawing group and can affect the reactivity of the compound. The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The boronic ester group in this compound could potentially be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . The morpholine ring could potentially act as a nucleophile in reactions.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods and Molecular Structure The synthesis of compounds related to 4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine involves multi-step reactions. For instance, certain boric acid ester intermediates with benzene rings are synthesized through three-step substitution reactions. These compounds are further analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational and crystallographic analyses reveal the molecular structures and their consistency with structures optimized by density functional theory (DFT) (Huang et al., 2021).
Physicochemical Properties DFT is also used to investigate the molecular electrostatic potential and frontier molecular orbitals of these compounds, providing insight into their physicochemical properties. The comparison between DFT calculations and X-ray diffraction values shows a good correlation, indicating reliable structural predictions (Huang et al., 2021).
Biological Relevance and Applications
Antibiotic Modulation Certain derivatives, such as 4-(Phenylsulfonyl) morpholine, show promising antimicrobial and modulating activity. They are effective against various microorganisms, including resistant strains of Staphylococcus aureus and Escherichia coli. The study of these compounds' modulating activity, especially in combination with other antibiotics, can lead to significant improvements in antimicrobial therapy (Oliveira et al., 2015).
Synthesis and Molecular Structure Studies The rhodium-catalyzed hydroboration of allyl phenyl sulfone and the subsequent characterization by X-ray diffraction provide insight into the crystal structure of related compounds. Understanding their molecular and crystal structures is crucial for exploring their potential applications in various fields, including material science and pharmaceuticals (Coombs et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures are known to participate in significant carbon-carbon bond-forming reactions .
Biochemical Pathways
Similar compounds are known to participate in reactions such as the suzuki-miyaura coupling reaction .
Result of Action
Similar compounds are known to be used in the synthesis of various compounds .
Action Environment
It is generally recommended to store similar compounds in a cool, dry place under inert gas .
Properties
IUPAC Name |
4-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO5S/c1-13-6-7-15(25(20,21)19-8-10-22-11-9-19)14(12-13)18-23-16(2,3)17(4,5)24-18/h6-7,12H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTOGYDNNQEVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide](/img/structure/B1434118.png)
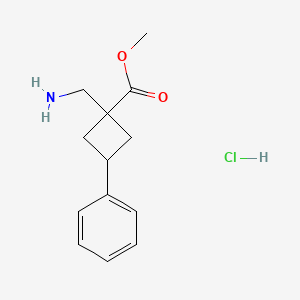
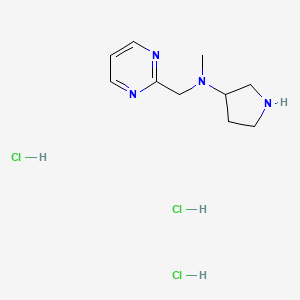
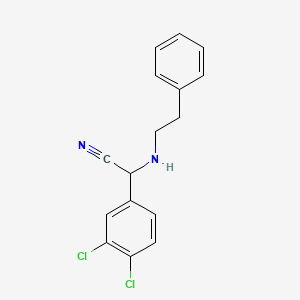
![1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1434123.png)
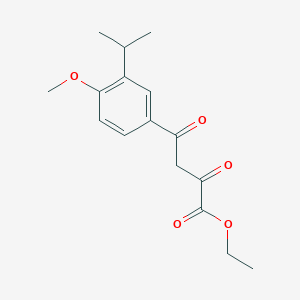
![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)

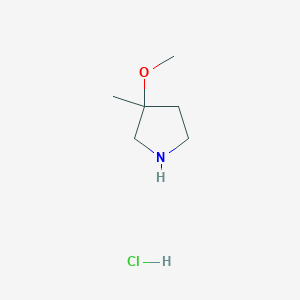
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1434134.png)
![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)
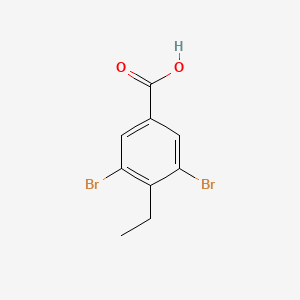
![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)
![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)
